5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

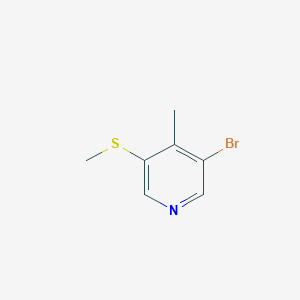

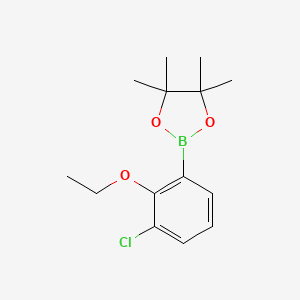

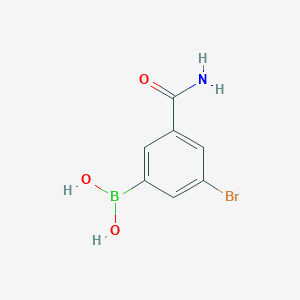

5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121514-35-8 . It has a molecular weight of 299.96 . The IUPAC name for this compound is (3-bromo-5-(diethylcarbamoyl)phenyl)boronic acid . It is a solid at room temperature and is stored at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BBrNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.96 . The compound should be stored at 2-8°C .科学的研究の応用

Organic Synthesis and Catalysis

Phenylboronic acids are pivotal in organic synthesis, particularly in Suzuki cross-coupling reactions, which are a staple in constructing carbon-carbon bonds. For example, cyclopalladated complexes of related compounds have demonstrated high catalytic activity in Suzuki cross-coupling reactions, effectively coupling aryl bromides with phenylboronic acid. These reactions are crucial for synthesizing various arylated products, underlining the value of boronic acids in facilitating complex organic transformations (Kozlov et al., 2008).

Photophysical Studies

The photophysical properties of boronic acid derivatives are of interest for developing new materials and sensors. For instance, fluorescein derivatives synthesized from brominated precursors exhibit pH-dependent fluorescence, which can be exploited in various cross-coupling reactions to tailor their emission properties for specific applications. Such characteristics make these compounds valuable in the development of fluorescent probes and materials (Hwang et al., 2018).

Molecular Recognition and Sensing

Boronic acids are known for their ability to form reversible covalent complexes with diols, making them suitable for sensing applications, especially in detecting saccharides. This property is leveraged in designing sensors that can detect glucose levels, which is vital in diabetes management. The modification of polyethylene glycol-wrapped single-walled carbon nanotubes with phenyl boronic acids has shown potential in saccharide recognition due to changes in photoluminescence in response to saccharide binding (Mu et al., 2012).

Antiproliferative Activity

Research into phenylboronic acid derivatives extends into pharmacology, where their antiproliferative effects against cancer cells have been explored. Simple phenylboronic acid and benzoxaborole derivatives have shown promising antiproliferative and proapoptotic properties, highlighting their potential as novel anticancer agents. These compounds induce cell cycle arrest and apoptosis in cancer cells, underscoring their therapeutic prospects (Psurski et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305, P351, and P338 . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

特性

IUPAC Name |

[3-bromo-5-(diethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOPDAMWFWEQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N(CC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601187253 |

Source

|

| Record name | Boronic acid, B-[3-bromo-5-[(diethylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-35-8 |

Source

|

| Record name | Boronic acid, B-[3-bromo-5-[(diethylamino)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[(diethylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

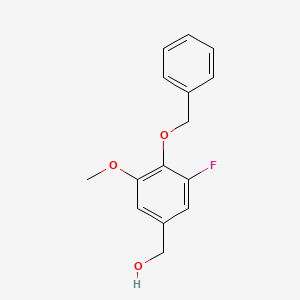

![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)